3-Fluoro-4-biphenylmagnesium bromide 0.5 M in Tetrahydrofuran
Description
Organometallic Chemistry of Fluorinated Grignard Reagents
Fluorinated Grignard reagents occupy a unique position in organometallic chemistry due to the distinctive properties conferred by the fluorine atom. The synthesis of these reagents presents significant challenges compared to their non-fluorinated counterparts, primarily because of the exceptional strength of the carbon-fluorine bond. This bond exhibits a dissociation energy approximately 38 kcal/mol higher than the next strongest carbon-halogen bond (carbon-chlorine), creating a substantial activation barrier for the formation of fluoro-Grignard reagents through traditional methods.
The preparation of fluorinated Grignard reagents has evolved through several methodological approaches. Direct reaction of organofluorine compounds with elemental magnesium typically fails due to the strength of the carbon-fluorine bond. However, specialized techniques have emerged to overcome this limitation. One approach involves using highly activated forms of magnesium, such as Rieke magnesium, produced by reducing magnesium salts with alkali metals. For example, refluxing fluorobenzene with activated magnesium in diglyme, followed by treatment with carbon dioxide, has produced benzoic acid, albeit in low yield (approximately 5%).
Mechanochemical activation has also shown promise for preparing fluorinated Grignard reagents. This technique involves ball milling powdered magnesium with fluorinated organic compounds to induce carbon-fluorine bond activation. Studies have demonstrated that milling fluoronaphthalenes with magnesium metal for two hours, followed by treatment with iron(III) chloride, produces the corresponding binaphthalenes in yields of approximately 20%.
Indirect routes to fluoro-Grignard reagents have also been established. These include the reaction of existing Grignard reagents with perfluoroaryl compounds in the presence of transition metal catalysts like cobalt(II) chloride, nickel(II) chloride, or copper(I) iodide. Additionally, dialkylmagnesium compounds can be treated with fluorinating agents such as boron trifluoride etherate, tributyltin fluoride, or silicon tetrafluoride to generate the corresponding fluoromagnesium species.
Another method involves the disproportionation of heavier-halide Grignard reagents. This process uses dioxane and heating to promote the disproportionation reaction forming the dialkyl magnesium compound, followed by reaction with appropriate fluorine compounds. This approach circumvents the direct carbon-fluorine bond activation challenge by using alternative pathways to the desired fluoro-Grignard reagent.
Recent applications of fluorinated Grignard reagents include the synthesis of fluorinated nanoporous element organic frameworks based on heteroatoms such as phosphorus, boron, silicon, tin, and germanium. These materials exhibit microporous structures with hydrophobic surfaces and have potential applications in catalysis and other fields.
Historical Development of Biphenylmagnesium Bromide Derivatives
The history of Grignard reagents traces back to the late 19th century. The first organomagnesium halide, phenylmagnesium bromide, was prepared by Herman Fleck of Philadelphia in 1890 by reacting diphenylmagnesium with bromine. However, Fleck failed to recognize the formation of phenylmagnesium bromide because he used excess bromine, which destroyed the reagent, allowing him to isolate only bromobenzene.
The formal discovery and development of Grignard reagents is attributed to Victor Grignard, born in Cherbourg, France, on May 6, 1871. Grignard joined as an assistant to Phillippe Barbier at Lyon in 1894. Barbier was investigating the preparation of tertiary carbinols from organozinc compounds and ketones. Due to the sluggish reaction with organozinc compounds, Barbier replaced zinc with more reactive magnesium, leading to the development of what would later be known as Grignard reagents.
The development of biphenylmagnesium bromide derivatives represents an important extension of Grignard chemistry. Biphenyl-4-yl(bromo)magnesium, with the Chemical Abstracts Service number 3315-91-1, is characterized by the presence of a biphenyl group and a bromine atom bonded to a magnesium atom. This compound serves as a nucleophile in organic synthesis, facilitating the formation of carbon-carbon bonds through reactions with electrophiles.
The development of fluorinated biphenylmagnesium bromide derivatives, such as 3-Fluoro-4-biphenylmagnesium bromide, represents a further refinement in this field. The introduction of fluorine atoms into the biphenyl structure modifies the electronic properties of the molecule, potentially affecting its reactivity and the properties of resulting products. 3-Fluoro-4-biphenylmagnesium bromide has a molecular formula of C₁₂H₈BrFMg and a molecular weight of 275.40 g/mol.
The synthesis of this specific Grignard reagent typically involves the reaction of 3-fluoro-4-bromobiphenyl with magnesium metal in the presence of tetrahydrofuran. This reaction requires careful control of temperature and moisture levels, as Grignard reagents are highly sensitive to water, which can lead to hydrolysis and loss of reactivity. The 3-Fluoro-4-biphenylmagnesium bromide is commercially available as a 0.5 M solution in tetrahydrofuran from suppliers such as Rieke Metals, facilitating its use in research and development applications.
Electronic Effects of Fluorine Substitution in Arylmetal Complexes
The incorporation of fluorine atoms into arylmetal complexes significantly alters their electronic properties, reactivity patterns, and stability characteristics. The high electronegativity of fluorine creates strong polar covalent bonds with carbon, resulting in a partial positive charge on the carbon atom and a partial negative charge on the fluorine atom. This electronic polarization profoundly influences the behavior of fluorinated arylmetal complexes, including Grignard reagents.
One of the most notable effects of fluorine substitution is the increased strength of the carbon-fluorine bond compared to other carbon-halogen bonds. The carbon-fluorine bond dissociation energy is approximately 116 kcal/mol, substantially higher than carbon-chlorine (81 kcal/mol), carbon-bromine (68 kcal/mol), or carbon-iodine (57 kcal/mol) bonds. This enhanced bond strength raises the activation energy required for forming Grignard reagents with fluorine. Consequently, alkyl fluorides generally do not form Grignard reagents through conventional methods.
The electronic effects of fluorine substitution extend beyond bond strength considerations. Fluorine atoms exert both inductive and resonance effects on aromatic systems. The strong electron-withdrawing inductive effect of fluorine reduces electron density at the carbon-magnesium bond in fluorinated Grignard reagents, potentially decreasing their nucleophilicity compared to non-fluorinated analogs. However, fluorine can also participate in resonance effects by donating electron density through its p-orbitals, which can partially mitigate the electron-withdrawing inductive effect.
These electronic effects influence the reactivity of fluorinated arylmetal complexes in various transformations. For instance, electrophilic fluorination of arylmagnesium reagents has been studied by several researchers. Beller reported improved reaction conditions for the electrophilic fluorination of Grignard reagents, which proved especially useful for electron-rich aryl Grignard reagents. Similarly, Knochel developed an improved procedure for the electrophilic fluorination of aryl and heteroarylmagnesium reagents, particularly convenient for fluorinating heteroarenes such as isoquinolines, pyrroles, pyridines, benzothiophenes, and furans.
Fluorine nuclear magnetic resonance spectroscopy provides valuable insights into the electronic structure and dynamics of fluorinated arylmetal complexes. Studies on fluoroaryl Grignard reagents have measured their fluorine resonance spectra over a range of temperatures, allowing researchers to slow fluoroaryl exchange and distinguish unambiguously between "RMgX" and "R₂Mg" species. This research revealed varying ratios of these species in different ether solutions of pure Grignard reagents, such as pentafluorophenylmagnesium bromide (1.0), pentafluorophenylmagnesium chloride (2.0), and pentafluorophenylmagnesium iodide (1.4).
The position of fluorine substitution on the aromatic ring also significantly affects the electronic properties and reactivity of the resulting arylmetal complex. For example, 3-Fluoro-4-biphenylmagnesium bromide, with fluorine at the meta position relative to the magnesium-carbon bond, exhibits different electronic characteristics compared to a para-substituted analog. The meta position primarily exerts an inductive effect without significant resonance contribution, while para substitution allows for both inductive and resonance effects.
Density functional theory calculations have provided insights into the charges that reside on carbon atoms in fluorinated aromatic systems. For instance, studies on fluoronaphthalenes indicate similar charges on the α-carbon across different isomers, which may explain the comparable yields observed in certain reactions regardless of the specific isomer involved.
Tetrahydrofuran Solvation Dynamics in Grignard Reagent Stability
Tetrahydrofuran plays a crucial role in the stability, structure, and reactivity of Grignard reagents, including 3-Fluoro-4-biphenylmagnesium bromide. As a cyclic ether, tetrahydrofuran serves as a Lewis base that coordinates to the magnesium center of Grignard reagents, providing electron density to the electron-deficient magnesium atom and stabilizing the organometallic complex.
The solvation of Grignard reagents by tetrahydrofuran is not merely a matter of dissolution but involves specific coordination chemistry. Although Grignard reagents are routinely represented by simplified formulas such as RMgX, their actual structures are more complex. Like most Grignard reagents, these compounds are invariably observed as adducts with various Lewis bases, including tetrahydrofuran. For example, phenylmagnesium bromide exists as the tetrahydrofuran complex where the magnesium atom adopts a tetrahedral geometry and obeys the octet rule.
The coordination of tetrahydrofuran to the magnesium center affects the structural parameters of the Grignard reagent. In the case of diethyl ether complexes, which are structurally similar to tetrahydrofuran complexes, the magnesium-oxygen distances are typically around 201 and 206 picometers, while the magnesium-carbon and magnesium-bromine distances are approximately 220 and 244 picometers, respectively. These structural features influence the reactivity and stability of the Grignard reagent.
| Solvent | Structure | Boiling Point (°C) | Advantages | Limitations |
|---|---|---|---|---|
| Tetrahydrofuran | Cyclic ether | 66 | Good solvating ability, moderate boiling point | Potential peroxide formation |
| Diethyl ether | Acyclic ether | 35 | Lower boiling point, easier removal | Higher volatility, lower solvating power |
| 2-Methyltetrahydrofuran | Substituted cyclic ether | 80 | Higher boiling point, greener alternative | Potentially altered reaction kinetics |
| Dioxane | Bicyclic ether | 101 | Promotes disproportionation of Grignard reagents | Higher boiling point, more difficult removal |
The solvation dynamics of Grignard reagents in tetrahydrofuran involve equilibria between various species. In solution, Grignard reagents can exist as monomers, dimers, or higher aggregates, with tetrahydrofuran molecules coordinating to magnesium centers. These equilibria depend on concentration, temperature, and the specific structure of the organic moiety.
For fluorinated Grignard reagents, the electronic effects of fluorine substitution can influence these solvation dynamics. The electron-withdrawing nature of fluorine may enhance the Lewis acidity of the magnesium center, potentially strengthening the coordination with tetrahydrofuran oxygen atoms. Conversely, steric effects from the biphenyl group in 3-Fluoro-4-biphenylmagnesium bromide might hinder close approach of tetrahydrofuran molecules, affecting the overall solvation structure.
The choice of tetrahydrofuran as a solvent for 3-Fluoro-4-biphenylmagnesium bromide and other Grignard reagents is not arbitrary. Coordinating solvents such as ethers are required to solvate (complex) the magnesium center. The solvent must be aprotic since alcohols and water contain acidic protons that would react with the Grignard reagent to give the corresponding hydrocarbon. Carbonyl-containing solvents, such as acetone and ethyl acetate, are also incompatible with Grignard reagents due to their reactivity with these nucleophilic organometallic compounds.
The stability of 3-Fluoro-4-biphenylmagnesium bromide in tetrahydrofuran allows for its commercial availability as a 0.5 M solution, facilitating its use in various synthetic applications without the need for immediate preparation before use. The compound is typically stored at refrigerated temperatures (2-8°C) to ensure maximum stability.
Research Objectives and Knowledge Gaps
Despite significant advances in the chemistry of fluorinated Grignard reagents, including 3-Fluoro-4-biphenylmagnesium bromide, several knowledge gaps and research objectives remain to be addressed. These areas represent opportunities for further investigation and development in this field.
One primary knowledge gap concerns the detailed mechanism of carbon-fluorine bond activation in the formation of fluorinated Grignard reagents. While various methods have been developed to prepare these compounds, a comprehensive understanding of the precise reaction pathways, intermediates, and transition states involved remains elusive. This understanding is crucial for designing more efficient and selective synthetic routes to fluorinated Grignard reagents.
The structure-reactivity relationships of fluorinated Grignard reagents represent another area requiring further investigation. The influence of fluorine substitution patterns (number, position, and combination with other functional groups) on the reactivity, selectivity, and stability of these reagents is not fully understood. Systematic studies correlating electronic and steric parameters with reactivity profiles would provide valuable insights for synthetic planning.
| Area | Knowledge Gap | Research Objective |
|---|---|---|
| Mechanism | Detailed understanding of carbon-fluorine bond activation | Elucidate reaction pathways and intermediates |
| Structure-reactivity | Correlation between fluorination patterns and reactivity | Develop predictive models for reactivity |
| Scalability | Efficient large-scale preparation methods | Optimize synthetic protocols for industrial applications |
| Novel applications | Unexplored reactions and transformations | Discover new synthetic applications |
| Stereochemistry | Control of stereochemical outcomes | Develop stereoselective transformations |
| Computational modeling | Accurate prediction of properties and reactivity | Refine computational methods for fluorinated organometallics |
The scalability of fluorinated Grignard reagent preparation represents a significant challenge, particularly for industrial applications. Current methods often suffer from limitations such as low yields, formation of side products, or requirements for specialized equipment. For example, mechanochemical methods for preparing fluoro-Grignard reagents have shown yields of only about 20%. Developing more efficient and scalable synthetic routes remains an important research objective.
Novel applications of fluorinated Grignard reagents, including 3-Fluoro-4-biphenylmagnesium bromide, constitute an active research area. While these reagents have been employed in various transformations, including carbonyl additions, coupling reactions, and fluorination processes, many potential applications remain unexplored. Investigations into new reaction types, catalyst systems, and substrate scopes could expand the synthetic utility of these compounds.
The stereochemical aspects of reactions involving fluorinated Grignard reagents represent another knowledge gap. The influence of fluorine substitution on the stereochemical outcome of reactions, such as additions to prochiral carbonyls or stereoselective coupling processes, warrants further study. Developing methods for controlling stereochemistry in these transformations would enhance their synthetic value.
Computational modeling of fluorinated Grignard reagents faces challenges due to the complex electronic nature of these compounds and their interactions with solvents. Refinement of computational methods to accurately predict the properties, reactivity, and selectivity of these reagents would facilitate rational design and optimization of synthetic processes.
The development of greener approaches to fluorinated Grignard chemistry aligns with broader sustainability goals in chemical research. Current methods often require anhydrous conditions, energy-intensive processes, or hazardous reagents. Exploring more environmentally benign alternatives, such as using greener solvents or developing catalytic processes, represents an important research direction for the future.
Properties
IUPAC Name |
magnesium;1-fluoro-2-phenylbenzene-5-ide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F.BrH.Mg/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1-4,6-9H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNDOBDYZJXTMX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=[C-]C=C2)F.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reaction Method
The primary synthesis route for 3-fluoro-4-biphenylmagnesium bromide involves the reaction of 3-fluoro-4-bromobiphenyl with magnesium metal in anhydrous Tetrahydrofuran under an inert nitrogen or argon atmosphere. The process begins with the activation of magnesium turnings, often facilitated by a catalytic amount of iodine, to initiate the exothermic reaction. The aryl bromide precursor is added dropwise to the magnesium suspension at temperatures maintained between -6°C and +5°C to control reactivity and prevent side reactions such as Wurtz coupling.
Key steps include:
- Precursor Preparation : 3-Fluoro-4-bromobiphenyl is synthesized via Suzuki-Miyaura coupling between 3-fluoro-4-bromophenylboronic acid and bromobenzene, catalyzed by palladium in a mixed solvent system.
- Magnesium Activation : Magnesium turnings are pre-treated with iodine in Tetrahydrofuran to remove surface oxides, ensuring optimal reactivity.
- Reaction Workup : Post-reaction, the mixture is filtered through glass wool to remove unreacted magnesium, and the resulting solution is standardized to 0.5 M concentration in Tetrahydrofuran for storage.
Alternative Synthetic Approaches
Alternative methods include the use of lithium-halogen exchange reactions or pre-formed magnesium complexes, though these are less common due to higher costs and procedural complexity. For instance, patent CN116715689A describes a nickel-catalyzed coupling process that reduces disubstituted impurities, though this approach is more frequently applied to boronic ester intermediates.
Reaction Optimization and Kinetic Analysis
Solvent and Temperature Effects
Tetrahydrofuran is the solvent of choice due to its ability to stabilize the Grignard reagent through solvation of the magnesium center. Anhydrous conditions are critical, as moisture deactivates the reagent via hydrolysis. Studies indicate that maintaining temperatures below 10°C minimizes thermal degradation and unwanted side reactions, with optimal yields achieved at -2°C to +2°C.
Catalysts and Additives
The addition of iodine (0.1–1.0 mol%) accelerates magnesium activation, reducing induction periods and improving reaction consistency. Recent innovations include the use of cobalt chloride hexahydrate to enhance coupling efficiency in related Suzuki reactions, though this remains untested for 3-fluoro-4-biphenylmagnesium bromide specifically.
Table 1. Comparative Reaction Conditions for Grignard Reagent Synthesis
Characterization and Quality Control
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of the intermediate 3-fluoro-4-bromobiphenyl, with characteristic fluorinated aromatic signals at δ 7.45–7.65 ppm (¹H NMR) and 160–165 ppm (¹⁹F NMR). The Grignard reagent itself is typically characterized indirectly via quenching with deuterated water and analyzing the resultant biphenyl derivatives.
Concentration Standardization
The final solution is titrated against 2-butanol using a standardized hydrochloric acid solution to determine molarity, ensuring consistency for synthetic applications. Gas chromatography-mass spectrometry (GC-MS) identifies residual solvents and byproducts, with limits set below 0.1% for pharmaceutical-grade material.
Applications in Organic Synthesis
3-Fluoro-4-biphenylmagnesium bromide is pivotal in constructing fluorinated biphenyl motifs found in nonsteroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen. Patent CN116715689A highlights its use in Suzuki-Miyaura couplings with sodium 2-bromopropionate, yielding flurbiprofen with >95% purity after acidification. Additional applications include:
- Polymer Chemistry : Synthesis of fluorinated polyaromatic hydrocarbons for organic light-emitting diodes (OLEDs).
- Agrochemicals : Intermediate in herbicides requiring biphenyl backbones with enhanced metabolic stability.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-biphenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can react with halides to form new carbon-carbon bonds.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions.
Halides: Reacts with alkyl or aryl halides under inert atmosphere.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Biaryl Compounds: From coupling reactions with halides.
Scientific Research Applications
Synthesis of Vinyl Arene Derivatives
One of the primary applications of 3-fluoro-4-biphenylmagnesium bromide is in the synthesis of vinyl arene derivatives through cross-coupling reactions. For instance, it has been successfully utilized in reactions with vinyl tosylate to produce 3-fluoro-4-phenylstyrene. This reaction showcases the efficiency of Grignard reagents in forming carbon-carbon bonds under mild conditions.
- Reaction Conditions :
- Vinyl tosylate + 3-fluoro-4-biphenylmagnesium bromide
- Catalyst: Palladium complex
- Yield: Up to 90% under optimized conditions.
Table 1: Cross-Coupling Reaction Yields
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Cross-Coupling with Vinyl Tosylate | 90 | Pd catalyst, THF, reflux |
| Hydroxycarbonylation with Styrene | 69 | Pd catalyst, water quench |
Hydroxycarbonylation Reactions
The hydroxycarbonylation of vinyl arene derivatives using 3-fluoro-4-biphenylmagnesium bromide has also been explored. This process allows for the introduction of carbonyl groups into aromatic compounds, which is valuable for synthesizing pharmaceuticals and agrochemicals.
- Case Study : The hydroxycarbonylation of 3-fluoro-4-phenylstyrene demonstrated high regioselectivity and yields when using specific palladium catalysts.
Table 2: Hydroxycarbonylation Results
| Substrate | Catalyst Type | Yield (%) | Regioselectivity |
|---|---|---|---|
| 3-Fluoro-4-phenylstyrene | Pd2Cl4(F24-Phanephos) | 69 | High |
Synthesis of Pharmaceutical Intermediates
3-Fluoro-4-biphenylmagnesium bromide is instrumental in synthesizing intermediates for various pharmaceuticals. For example, it has been used to prepare compounds like flurbiprofen methyl ester through a series of reactions involving cross-coupling and methoxycarbonylation.
- Synthesis Pathway :
- Starting Material: Vinyl tosylate
- Intermediate: Flurbiprofen methyl ester
- Final Yield: Achieved >99% conversion with significant enantioselectivity.
Table 3: Pharmaceutical Synthesis Pathway
| Step | Reaction Type | Conversion (%) | Yield (%) |
|---|---|---|---|
| Cross-Coupling | Vinyl Tosylate + Grignard Reagent | >99 | 73 |
| Methoxycarbonylation | Recharged with methanol | 68 | 40 |
Mechanistic Insights
The reactivity of Grignard reagents like 3-fluoro-4-biphenylmagnesium bromide can be attributed to their strong nucleophilicity, allowing them to react readily with electrophiles. The use of THF as a solvent is critical as it provides a stable environment for the Grignard reagent while preventing unwanted side reactions.
Safety and Handling Considerations
Due to its reactivity, proper safety precautions must be taken when handling this compound:
- Hazards : Flammable liquid; causes skin irritation and serious eye damage.
- Personal Protective Equipment (PPE) : Eye protection, gloves, and face shields are recommended during handling.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-biphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or halides. This nucleophilic addition or substitution leads to the formation of new carbon-carbon bonds. The presence of the fluorine atom can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Table 1: Key Properties of Fluorinated Aryl Grignard Reagents in THF
Reactivity and Electronic Effects
- Fluorine Substitution: Fluorine's electronegativity withdraws electron density, enhancing the electrophilicity of the aryl ring. For example, 4-fluorophenylmagnesium bromide reacts faster in nucleophilic additions than non-fluorinated analogs .
- Steric Effects : Biphenyl and 3,5-dimethyl-4-methoxyphenyl groups introduce significant steric bulk, slowing reaction rates but improving selectivity in crowded environments .
- Solvent Stability : THF is generally stable with Grignard reagents, but prolonged storage or extreme conditions may lead to solvent cleavage .
Biological Activity
3-Fluoro-4-biphenylmagnesium bromide, a Grignard reagent, is characterized by its unique structure and reactivity, which make it a significant compound in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C12H10BrMgF
- Molar Mass : 257.43 g/mol
- Concentration : 0.5 M in Tetrahydrofuran (THF)
- Density : 0.961 g/mL at 25 °C
- Boiling Point : 65 °C
The biological activity of 3-Fluoro-4-biphenylmagnesium bromide is primarily attributed to its ability to act as a nucleophile in various chemical reactions, particularly in the formation of carbon-carbon bonds. This property is essential for synthesizing biologically active compounds, including pharmaceuticals.
Anticancer Properties
Research indicates that biphenyl derivatives exhibit anticancer activities. For instance, studies have shown that compounds similar to 3-Fluoro-4-biphenylmagnesium bromide can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| 3-Fluoro-4-biphenylmagnesium bromide | TBD | LNCaP (Prostate Cancer) | Apoptosis |
| 4-Bromobiphenyl | 30.1 | A549 (Lung Cancer) | Cell Cycle Arrest |
Neuropharmacological Effects
The compound has shown promise as an antagonist for certain neurotransmitter receptors. It has been reported to antagonize the α4β2-nicotinic acetylcholine receptor (nAChR), which is implicated in nicotine addiction and neurodegenerative diseases.
| Compound | Activity | Potency |
|---|---|---|
| 3-Fluoro-4-biphenylmagnesium bromide | α4β2-nAChR Antagonist | Higher than standard |
Study on Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various biphenyl derivatives and tested their effects on LNCaP prostate cancer cells. The results indicated that modifications to the biphenyl structure significantly impacted their potency as anticancer agents.
Neuropharmacological Research
Another study focused on the neuropharmacological profile of biphenyl derivatives, revealing that certain compounds could effectively inhibit the α4β2-nAChR with IC50 values comparable to existing medications for nicotine dependence.
Q & A
Q. What are the recommended storage and handling protocols to ensure reagent stability?
This Grignard reagent is highly sensitive to air and moisture. Store under an inert gas (e.g., argon or nitrogen) at temperatures between 2–8°C. Use airtight, septum-sealed glass containers to prevent THF evaporation and reagent degradation. Prior to use, ensure all glassware is oven-dried and flushed with inert gas. Avoid exposure to protic solvents or humidity .
Q. How should this reagent be quantitatively transferred during reactions?
Employ cannula transfer under inert atmosphere. Pre-cool the receiving flask to 0°C if the reaction requires low temperatures. For precise dosing, calibrate the syringe or cannula volume using THF density (0.949 g/mL at 25°C) and reagent molarity (0.5 M). Rinse transfer equipment with dry THF to recover residual reagent .
Q. What safety precautions are critical during experimental use?
- Wear nitrile gloves, safety goggles, and a lab coat.
- Work in a fume hood to avoid inhalation of THF vapors (flash point: −17°C).
- Neutralize waste with isopropanol followed by dilute HCl to safely quench reactive magnesium residues .
Advanced Research Questions
Q. How can solvent effects influence reaction outcomes in cross-coupling reactions?
THF’s Lewis basicity stabilizes the Grignard reagent but may slow electrophilic attacks. For enhanced reactivity, 2-MeTHF (a greener solvent with higher boiling point) can substitute THF, though it may alter reaction kinetics. Compare yields in the table below:
| Solvent | Boiling Point (°C) | Reaction Rate (k, relative) | Yield (%) |
|---|---|---|---|
| THF | 66 | 1.0 | 75–85 |
| 2-MeTHF | 80 | 1.2 | 80–90 |
Data inferred from analogous Grignard systems .
Q. What strategies minimize competing side reactions (e.g., proto-debromination or homocoupling)?
- Temperature control : Maintain reactions at −20°C to 0°C to suppress thermal side pathways.
- Slow reagent addition : Use syringe pumps to add the Grignard reagent dropwise (e.g., 0.1 mL/min) to avoid local excess.
- Electrophile activation : Pre-complex electrophiles with Lewis acids (e.g., ZnCl₂) to enhance selectivity .
Q. How can reaction progress be monitored when intermediates are air-sensitive?
- In-situ FTIR or Raman spectroscopy : Track carbonyl or C–Mg bond vibrations without exposing the mixture to air.
- Microscale sampling : Under inert gas, extract aliquots via syringe, quench with deuterated methanol, and analyze by ¹⁹F NMR to detect fluorine-containing intermediates .
Q. What purification methods are effective for isolating products from THF-based Grignard reactions?
- Liquid-liquid extraction : Use a biphasic system (e.g., THF/water/ethyl acetate) to separate polar byproducts.
- Column chromatography : Employ silica gel deactivated with 5% triethylamine to prevent residual Mg salts from degrading the stationary phase .
Data Contradictions and Resolution
Q. Discrepancies in reported reaction yields for similar Grignard reagents: How to troubleshoot?
Variations in yield often stem from trace moisture or oxygen. Implement strict inert conditions and validate reagent freshness via titration (e.g., iodometric assay for active Mg). For example, a 10% drop in yield may correlate with a 0.1% water contamination .
Q. Why do some protocols recommend 2-MeTHF over THF despite lower Grignard solubility?
2-MeTHF offers better thermal stability for exothermic reactions and reduces THF’s peroxidation risk. However, its lower solubility may require sonication or elevated temperatures (40–50°C) to fully dissolve the reagent .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
